2-[2-(Dimethylamino)ethoxy]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDPNHWSANKRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424468 | |
| Record name | 2-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-00-2 | |
| Record name | 2-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(dimethylamino)ethoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Dimethylamino Ethoxy Aniline and Analogues
Classical Synthetic Pathways
The traditional syntheses of 2-[2-(Dimethylamino)ethoxy]aniline and its analogues primarily rely on well-established reactions such as nucleophilic substitution and ether formation. These methods, while foundational, often form the basis for more complex, multi-step syntheses.
Nucleophilic Substitution Approaches
A prevalent strategy for the synthesis of this compound involves the O-alkylation of a 2-aminophenol (B121084) or a 2-nitrophenol (B165410) precursor. Due to the presence of two nucleophilic sites in 2-aminophenol (the amino and hydroxyl groups), selective alkylation of the hydroxyl group requires careful control of reaction conditions or the use of protecting groups.
A common approach circumvents the issue of selectivity by starting with 2-nitrophenol. The phenolic proton is more acidic than the protons of an amino group, allowing for selective deprotonation and subsequent alkylation on the oxygen atom. The synthesis proceeds in two main steps:
O-alkylation of 2-nitrophenol: 2-Nitrophenol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an alkylating agent like 2-(dimethylamino)ethyl chloride. This step yields N,N-dimethyl-2-(2-nitrophenoxy)ethanamine.
Reduction of the nitro group: The intermediate nitro compound is then reduced to the corresponding aniline (B41778). wikipedia.org A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reduction with metals like iron or tin in an acidic medium. wikipedia.org
This two-step approach is advantageous as it avoids the potential for N-alkylation side products that can occur when starting with 2-aminophenol directly.
Ether Formation Reactions
The Williamson ether synthesis is a cornerstone of classical ether formation and is a highly relevant pathway for synthesizing this compound. researchgate.net This reaction involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide. researchgate.net
In the context of the target molecule, the synthesis would involve:
Reactant 1 (the nucleophile): The sodium or potassium salt of 2-aminophenol (2-aminophenoxide). This is typically formed in situ by reacting 2-aminophenol with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH).
Reactant 2 (the electrophile): 2-(Dimethylamino)ethyl chloride or a related compound with a good leaving group (e.g., a tosylate).
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the Sₙ2 mechanism. researchgate.net
A representative reaction is shown below: Reaction of sodium 2-aminophenoxide with 2-(dimethylamino)ethyl chloride.
Advanced Synthetic Approaches
Modern synthetic chemistry often focuses on improving efficiency, reducing the number of steps, and employing milder reaction conditions. These advanced approaches are applicable to the synthesis of this compound and its analogues.
One-Pot Reaction Strategies
For instance, a one-pot selective O-alkylation of 2-aminophenol has been developed. This can be achieved by first protecting the amine functionality, for example, by forming an imine with an aldehyde (like benzaldehyde). Without isolating the imine, the alkylating agent (2-(dimethylamino)ethyl chloride) and a base are added to effect the O-alkylation. Finally, the imine is hydrolyzed, often by the addition of aqueous acid during workup, to regenerate the free amino group, yielding the final product.
Catalyzed Synthesis Protocols
The use of transition metal catalysts, particularly palladium, has revolutionized the formation of C-N and C-O bonds. While direct palladium-catalyzed synthesis of this specific ether linkage is not widely reported, related catalyzed reactions highlight the potential of this approach. For example, palladium-catalyzed methods are known for the N-alkylation and O-alkylation of anilines and phenols.
A plausible, though less common, catalyzed approach could involve a palladium-catalyzed cross-coupling reaction. More relevant are catalyzed reductions of the nitro-intermediate, which offer milder conditions and higher selectivity compared to some classical reduction methods.
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen pathway and the optimization of reaction parameters. Key factors that are often optimized include the choice of base, solvent, temperature, and reaction time.
For the classical Williamson ether synthesis or the O-alkylation of 2-nitrophenol, the choice of base is critical. Stronger bases like sodium hydride ensure complete deprotonation of the phenol, which can drive the reaction to completion. However, weaker bases like potassium carbonate are often sufficient and can be easier and safer to handle on a large scale.
The solvent also plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free to react.
The following table provides representative conditions for the O-alkylation of a phenol, a key step in the synthesis of the target molecule.
| Entry | Phenol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Nitrophenol | 2-(Dimethylamino)ethyl chloride | K₂CO₃ | DMF | 80 | 6 | High |
| 2 | 2-Nitrophenol | 2-(Dimethylamino)ethyl chloride | NaH | THF | 60 | 4 | High |
| 3 | 2-Aminophenol | 2-(Dimethylamino)ethyl chloride | NaOH | Ethanol | Reflux | 8 | Moderate |
| 4 | 4-Hydroxybenzonitrile | 2-(Dimethylamino)ethyl chloride | KOH | Acetone | Reflux | 8 | 80 |
Note: The yields are described qualitatively ("High", "Moderate") where specific numerical data is not available in the cited literature for the exact substrate, but the reaction is reported to be efficient. Entry 4 is from a patent for an analogous compound and provides a specific yield. googleapis.com
Chemical Reactivity and Derivatization of 2 2 Dimethylamino Ethoxy Aniline
Electrophilic Aromatic Substitution Reactions
The aniline (B41778) moiety in 2-[2-(Dimethylamino)ethoxy]aniline is highly activated towards electrophilic aromatic substitution. byjus.comlibretexts.org The amino group (-NH₂) is a potent electron-donating group, increasing the electron density at the ortho and para positions of the benzene (B151609) ring. byjus.com This directing effect influences the regioselectivity of reactions such as halogenation, nitration, and sulfonation.
However, the high reactivity of the amino group can also lead to challenges like over-substitution and side reactions. libretexts.org For instance, direct halogenation of anilines often results in the formation of di- and tri-substituted products. libretexts.org To control the reactivity and achieve selective substitution, the amino group is often protected, for example, by acetylation to form an acetanilide. chemistrysteps.com This modification attenuates the activating effect of the amino group and introduces steric hindrance, favoring para-substitution. chemistrysteps.comlibretexts.org The protecting group can be subsequently removed by hydrolysis. libretexts.org
Table 1: Examples of Electrophilic Aromatic Substitution Reactions of Aniline Derivatives
| Reaction | Reagent(s) | Product(s) | Reference(s) |
| Bromination | Bromine water | 2,4,6-tribromoaniline | byjus.com |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-, meta-, and para-nitroanilines | youtube.com |
| Sulfonation | H₂SO₄ | Anilinium hydrogen sulphate, p-aminobenzenesulfonic acid (sulfanilic acid) | byjus.com |
| Acetylation | Acetic anhydride (B1165640) | Acetanilide | chemistrysteps.comyoutube.com |
Nucleophilic Substitution Reactions
The primary amino group of this compound can act as a nucleophile, participating in nucleophilic substitution reactions. quora.com For instance, it can react with alkyl halides. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. quora.com
Furthermore, the aniline derivative itself can be synthesized via nucleophilic aromatic substitution, for example, by reacting an aryl halide with sodium amide (NaNH₂) in ammonia. chemistrysteps.com The reactivity of anilines as nucleophiles is influenced by the electronic properties of substituents on the aromatic ring. researchgate.net The basicity of the amine, a key factor in its nucleophilicity, is reduced in aromatic amines compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. chemistrysteps.com
Coupling Reactions and Complex Ligand Formation
Aniline derivatives are important starting materials for coupling reactions, particularly in the formation of azo compounds. globalresearchonline.net Diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. globalresearchonline.net These diazonium salts are versatile intermediates that can react with activated aromatic compounds, such as phenols and other anilines, in electrophilic aromatic substitution reactions known as diazo coupling. libretexts.orgyoutube.com The resulting azo compounds are often colored and find applications as dyes. libretexts.orgglobalresearchonline.net
The presence of both a soft donor (amine) and a hard donor (ether oxygen) in this compound, along with the tertiary amine, makes it an interesting candidate for forming complexes with metal ions. Such compounds, known as ligands, can chelate to a central metal atom, forming stable coordination complexes. The specific binding mode would depend on the metal ion and the reaction conditions. The synthesis of various metal complexes with aniline-based ligands has been reported, highlighting their importance in coordination chemistry. seahipublications.orgchemrxiv.org
Cyclization and Ring-Closure Reactions
The structure of this compound and its derivatives can be conducive to intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. For instance, derivatives of 2-allylaniline (B3051291) can undergo electrophile-initiated cyclization to form tetrahydroquinolines. researchgate.net
Another example involves the thermal cyclization of 2-(2-vinyl)phenoxy-tert-anilines, which can yield oxazonine or octahydro-dipyrroloquinoline products through a [1,n]-H transfer and subsequent ring closure. nih.gov The feasibility and outcome of these cyclizations are influenced by substituents and reaction conditions. nih.gov Such reactions are valuable for the synthesis of complex polycyclic structures. beilstein-journals.orgrsc.org
Functional Group Transformations (e.g., Acylation, Alkylation)
The functional groups of this compound can be readily transformed to create a variety of derivatives.
Acylation: The primary amino group can be acylated using reagents like acetic anhydride or acyl chlorides to form amides. chemistrysteps.comyoutube.com As mentioned earlier, this is a common strategy to protect the amino group and modulate its reactivity in electrophilic aromatic substitution. chemistrysteps.com
Alkylation: The primary amino group can also undergo alkylation. Additionally, the tertiary dimethylamino group can potentially be further alkylated to form a quaternary ammonium (B1175870) salt. The synthesis of various N-alkylated aniline derivatives is a common practice in organic synthesis. nih.gov
These functional group transformations are fundamental steps in the multi-step synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. researchgate.netmdpi.com
Spectroscopic and Structural Elucidation Techniques for 2 2 Dimethylamino Ethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of 2-[2-(Dimethylamino)ethoxy]aniline is expected to show distinct signals corresponding to the different types of protons present in the molecule. Based on the structure, the following proton environments can be identified: the aromatic protons on the benzene (B151609) ring, the two methylene (B1212753) groups of the ethoxy chain, the methyl groups of the dimethylamino moiety, and the protons of the primary amine group.
The aromatic protons, due to their varied electronic environments influenced by the amino and ethoxy substituents, would likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The chemical shifts of these protons are influenced by the electron-donating nature of both the amino and ethoxy groups. Specifically, the protons on an aniline (B41778) ring typically resonate between δ 6.5 and 7.5 ppm. chemicalbook.com The presence of the ortho-ethoxy group can further influence these shifts.
The protons of the two methylene groups in the ethoxy chain are expected to appear as distinct triplets, assuming coupling with each other. The methylene group adjacent to the oxygen atom (O-CH₂) would likely resonate at a higher chemical shift (downfield) compared to the methylene group adjacent to the nitrogen atom (N-CH₂), due to the higher electronegativity of oxygen. Predicted chemical shifts for similar structures suggest these signals would appear around δ 4.1 ppm and δ 2.8 ppm, respectively.
The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and would therefore appear as a single, sharp singlet. This signal is anticipated to be in the range of δ 2.2-2.3 ppm. chemicalbook.com
The two protons of the primary amine (-NH₂) group would typically produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but is generally expected in the region of δ 3.5-5.0 ppm. The signal can also exchange with deuterium (B1214612) in the presence of D₂O, leading to its disappearance from the spectrum, a common method for identifying -NH₂ protons. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Multiplet | 4H |
| O-CH ₂ | ~4.1 | Triplet | 2H |
| N-CH ₂ | ~2.8 | Triplet | 2H |
| N-(CH ₃)₂ | 2.2 - 2.3 | Singlet | 6H |
| NH ₂ | 3.5 - 5.0 | Broad Singlet | 2H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals are expected.
The aromatic carbons would appear in the typical downfield region for aromatic compounds, generally between δ 110 and 150 ppm. The carbon atom attached to the oxygen (C-O) would be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atom. The carbon atom attached to the nitrogen (C-N) would also be significantly shifted. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents. mdpi.comresearchgate.net
The carbons of the ethoxy chain (O-CH₂ and N-CH₂) are expected to resonate in the range of δ 50-70 ppm. The carbon atom bonded to oxygen (O-CH₂) will likely be more deshielded and appear at a higher chemical shift than the carbon bonded to nitrogen (N-CH₂).
The two methyl carbons of the dimethylamino group are equivalent and should produce a single signal in the upfield region of the spectrum, typically around δ 40-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| Aromatic C-O | ~148 |
| Aromatic C-N | ~140 |
| Aromatic C-H | 110 - 130 |
| O-C H₂ | ~68 |
| N-C H₂ | ~58 |
| N-(C H₃)₂ | ~45 |
Note: These are predicted values and can be influenced by the solvent and experimental setup. oregonstate.eduwisc.edu
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by observing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methyl groups will appear just below 3000 cm⁻¹.
The C-N stretching vibrations for the aromatic amine are typically strong and found in the 1250-1350 cm⁻¹ region. libretexts.org The C-O stretching of the ether linkage would likely produce a strong band around 1200-1250 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine usually appears in the range of 1550-1650 cm⁻¹. wpmucdn.com Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. Out-of-plane bending of the aromatic C-H bonds would give rise to bands in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern of the benzene ring.
Raman spectroscopy would provide complementary information. The symmetric vibrations, such as the aromatic ring breathing modes, are often strong in Raman spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aniline and its derivatives typically exhibit two main absorption bands. researchgate.net For this compound, one band, corresponding to the π → π* transition of the benzene ring, is expected in the range of 230-240 nm. A second, weaker band, corresponding to the n → π* transition involving the lone pair of electrons on the nitrogen atom, is expected at longer wavelengths, likely around 280-300 nm. researchgate.netajrsp.com The presence of the ethoxy group may cause a slight shift in these absorption maxima. The solvent can also influence the position and intensity of these bands. ajrsp.com
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₆N₂O), the molecular ion peak [M]⁺ should be observed at an m/z of 180.1263. uni.lu
The fragmentation of the molecular ion is expected to follow predictable pathways. A prominent fragmentation would be the cleavage of the C-C bond alpha to the dimethylamino group, leading to the formation of a stable immonium ion. The base peak in the mass spectrum of many N,N-dimethylalkylamines is often the [CH₂=N(CH₃)₂]⁺ ion at m/z 58. Another likely fragmentation is the cleavage of the ether bond. The "nitrogen rule" applies here, stating that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z |
| [M]⁺ | 180.1257 |
| [M+H]⁺ | 181.1336 |
| [M+Na]⁺ | 203.1155 |
| [M-H]⁻ | 179.1190 |
| [CH₂=N(CH₃)₂]⁺ | 58.0651 |
Source: Predicted data from PubChemLite. uni.lu
X-ray Diffraction (XRD) Analysis of Crystalline Forms and Derivatives
To date, no public crystal structure data for this compound itself is available. However, analysis of crystalline derivatives could provide valuable insight into its structural properties. The study of related ortho-substituted anilines often reveals the impact of the "ortho effect," where steric and electronic interactions influence the molecule's conformation and reactivity. byjus.comquora.com
Computational Chemistry and Theoretical Investigations of 2 2 Dimethylamino Ethoxy Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties. nih.govsuniv.ac.in However, no specific DFT studies for 2-[2-(Dimethylamino)ethoxy]aniline have been found in the searched scientific literature. Therefore, detailed subsections based on specific research findings for this compound cannot be populated.
No published studies were found that report the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or a detailed analysis of the electronic structure for this compound using DFT methods.
There are no available research articles detailing the theoretical vibrational frequencies or simulated infrared (IR) and Raman spectra for this compound based on DFT calculations.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. QSAR studies on other substituted anilines have shown correlations between toxicity and descriptors such as E(HOMO) and E(LUMO). nih.gov However, the specific HOMO-LUMO energy gap and associated global reactivity descriptors (e.g., chemical hardness, softness, electronegativity, and chemical potential) for this compound have not been reported in dedicated computational studies.
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. While MEP analysis has been applied to other novel molecular structures to understand their electronic properties nih.gov, no MEP maps or related analyses for this compound were found in the literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This allows for the investigation of dynamic properties, conformational changes, and interactions with other molecules, such as solvents or biological receptors. A search of the available literature did not yield any studies that have performed MD simulations on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property. Studies have been conducted to develop QSAR models for the lipophilicity and toxicity of broad sets of aniline (B41778) derivatives. nih.govnih.gov These studies identify key molecular descriptors that correlate with the activity of the compounds. However, no specific QSAR models were found that include this compound in their training or test sets, and thus no specific data or predictive modeling results for this compound are available.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from telecommunications to data storage. The NLO response of a molecule is governed by its electronic structure, particularly the presence of electron-donating and electron-accepting groups linked by a π-conjugated system. In the case of aniline derivatives, the amino group typically acts as an electron donor.
For this compound, the molecule possesses both a primary amine (-NH2) and a tertiary amine (-N(CH3)2) within its structure, both of which are electron-donating groups. Theoretical studies on similar molecules, such as various substituted anilines and N,N-dimethylanilines, have shown that the nature and position of substituent groups significantly impact the first-order hyperpolarizability (β), a key parameter in NLO response. mq.edu.au
To quantify the NLO properties of a novel compound like this compound, quantum chemical calculations are typically employed. These calculations can predict key parameters that indicate NLO potential. A hypothetical table of such predicted properties is presented below, based on the type of data that would be generated from such a study.
Table 1: Hypothetical Predicted NLO Properties of this compound
| Parameter | Predicted Value (a.u.) | Description |
| Dipole Moment (μ) | Value | A measure of the molecule's overall polarity, arising from the separation of positive and negative charges. |
| Polarizability (α) | Value | The tendency of the molecule's electron cloud to be distorted by an external electric field. |
| First-Order Hyperpolarizability (β) | Value | A measure of the second-order NLO response, crucial for applications like second-harmonic generation. |
Note: The values in this table are hypothetical and would require specific computational studies, such as those using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), for their determination. mq.edu.au
Hirshfeld Surface Analysis and Intermolecular Interaction Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing insights into the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and other close contacts.
For a molecule like this compound, several types of intermolecular interactions would be anticipated. The primary amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atom of the ethoxy group and the nitrogen atom of the dimethylamino group can act as hydrogen bond acceptors.
A Hirshfeld surface analysis would generate a 3D map of these interactions and a 2D "fingerprint plot" that summarizes the percentage contribution of different types of intermolecular contacts. Research on other aniline derivatives, such as N-(2-methoxyphenyl)acetamide, has demonstrated the utility of this method in elucidating crystal packing, where interactions involving hydrogen, carbon, oxygen, and nitrogen are quantified. nih.gov
Based on the functional groups present in this compound, a hypothetical breakdown of its intermolecular contacts as determined by Hirshfeld surface analysis is provided below.
Table 2: Hypothetical Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) | Description |
| H···H | Value | Represents contacts between hydrogen atoms on adjacent molecules, typically the most abundant type of interaction. |
| O···H / H···O | Value | Indicates hydrogen bonds involving the ether oxygen as an acceptor. |
| N···H / H···N | Value | Corresponds to hydrogen bonds involving the amine nitrogen atoms as donors or acceptors. |
| C···H / H···C | Value | Represents weaker C-H···π or other van der Waals interactions. |
Note: The percentage contributions in this table are illustrative and would need to be determined from the crystallographic information file (CIF) of this compound and subsequent analysis using specialized software. nih.gov
Applications of 2 2 Dimethylamino Ethoxy Aniline in Materials Science and Industrial Chemistry
Role as a Catalyst in Polymerization Processes (e.g., Polyurethane Catalysis)
In the production of polyurethanes, amine catalysts are crucial for controlling and balancing the gelling (polymer extension) and blowing (gas-forming) reactions. americanchemistry.com These catalysts are typically low molecular weight tertiary aliphatic amines or alkanolamines, often used in concentrations of 0.1 to 5.0 percent of the polyurethane formulation. americanchemistry.com The tertiary amine group in 2-[2-(Dimethylamino)ethoxy]aniline suggests its potential to function as such a catalyst.
While direct research detailing the specific use of this compound as a polyurethane catalyst is not extensively documented in the reviewed literature, the function of structurally similar compounds is well-established. For instance, 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), a compound that shares the dimethylaminoethoxy functional group, is recognized as a catalyst for polyurethanes. wikipedia.orgtcichemicals.comsfdchem.com DMAEE is utilized in the preparation of products like low-density packaging foams. sigmaaldrich.com The catalytic activity of such molecules stems from the ability of the tertiary amine's lone pair of electrons to interact with and activate the isocyanate group, facilitating its reaction with a polyol. rsc.org
Development of Organic Electronic Materials (e.g., OLEDs, Photovoltaics)
Aniline (B41778) and its derivatives are foundational materials in the field of conducting polymers, with polyaniline (PANI) being a prominent example due to its straightforward synthesis and tunable properties. mdpi.com These materials have potential applications in various organic electronic devices.
However, a review of available scientific literature and chemical supplier databases does not indicate that this compound is a commonly used compound in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While suppliers of OLED materials offer a wide range of chemical precursors, this compound is not prominently featured among them. warehouse-sample-usa.com The development of materials for these applications is highly specific, requiring precise electronic and morphological properties that may not be met by this particular compound, or its potential may be as yet unexplored.
Precursor in the Synthesis of Dyes and Pigments
Aniline and its substituted derivatives have historically been the cornerstone of the synthetic dye industry. epa.gov The primary amine group on the aniline ring is readily diazotized and coupled with other aromatic compounds to form a vast array of azo dyes, which constitute a large class of commercial colorants. epa.govgoogle.com The general process involves treating the primary aromatic amine with a source of nitrous acid to form a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich substrate. epa.gov
While this general chemistry is well-understood for aniline compounds, specific examples of dyes or pigments synthesized directly from this compound are not detailed in the surveyed literature. The synthesis of dyes is highly dependent on the substituents present on the aromatic rings, which influence the final color and properties of the dye. google.com Although this compound possesses the necessary primary amine for diazotization, its specific use as a dye precursor is not documented in the provided search results. The industrial production of dyes and pigments involves a wide range of aniline-based intermediates, but the focus is often on derivatives that have been optimized for specific coloristic and fastness properties. epa.gov
Coordination Chemistry of 2 2 Dimethylamino Ethoxy Aniline As a Ligand
Ligand Design and Denticity Considerations of the Chemical Compound
The molecular structure of 2-[2-(Dimethylamino)ethoxy]aniline, C₁₀H₁₆N₂O, features three potential donor sites for coordination to a metal center: the primary amine (-NH₂) group, the tertiary amine (-N(CH₃)₂) group, and the ether oxygen (-O-) atom. This arrangement offers the possibility of the ligand acting in a bidentate or tridentate fashion.
In a bidentate coordination mode, the ligand would likely coordinate through the primary amine and the tertiary amine, forming a stable five-membered chelate ring. The nitrogen atoms are generally stronger donors than the ether oxygen. Alternatively, coordination could occur through the primary amine and the ether oxygen, though this is generally less favored.
A tridentate coordination is also conceivable, where all three donor atoms bind to a single metal center. The flexibility of the ethoxy chain would play a crucial role in enabling the ligand to wrap around a metal ion to achieve this. The geometry of the resulting complex would be highly dependent on the size and preferred coordination number of the metal ion. The steric hindrance from the dimethyl groups on the tertiary amine could also influence the coordination mode and the stability of the resulting complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent would be critical to ensure the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol, are common choices for such reactions.
The general synthetic procedure would involve dissolving the ligand in the chosen solvent and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) dropwise with stirring. The reaction mixture might require heating under reflux to facilitate complex formation. The resulting metal complex, if it precipitates out of the solution, would be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried.
Characterization of the synthesized complexes would be essential to confirm their formation and elucidate their structure. Standard techniques would include:
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and the ligand-to-metal ratio.
Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in a given solvent, which provides information about whether anions are coordinated to the metal ion or are present as counter-ions.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the geometry of the complex.
Thermal Analysis (TGA/DTA): To study the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules.
Spectroscopic Analysis of Coordination Compounds
Spectroscopic techniques are indispensable for determining the structure and bonding in coordination compounds.
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of the metal complex would provide evidence of coordination. A shift in the stretching frequency of the N-H bond of the primary amine and the C-N stretching frequencies of both amines to lower or higher wavenumbers upon complexation would indicate their involvement in coordination. Similarly, a shift in the C-O-C stretching frequency of the ether linkage would suggest its coordination to the metal center. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), NMR spectroscopy would be a powerful tool. Shifts in the chemical shifts of the protons and carbons near the donor atoms in the ligand upon complexation would provide definitive evidence of coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the geometry of the metal center. The appearance of d-d transition bands in the visible region for transition metal complexes would be indicative of the coordination environment around the metal ion. Charge transfer bands, typically appearing in the ultraviolet region, could also be observed.
Catalytic Applications of Metal-2-[2-(Dimethylamino)ethoxy]aniline Complexes
While no catalytic applications of metal complexes of this compound have been reported, complexes of structurally similar ligands have shown promise in various catalytic transformations. Potential areas of investigation could include:
Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of organic substrates.
Reduction Reactions: Certain coordination compounds can catalyze the reduction of functional groups.
Coupling Reactions: Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis.
Polymerization Reactions: Some transition metal complexes are effective catalysts for the polymerization of olefins.
The combination of a soft tertiary amine and a hard primary amine donor in the ligand could lead to interesting catalytic selectivities.
Investigation of Biological Activities of Coordination Complexes
The biological activity of coordination compounds is an area of intense research. It is well-established that the chelation of a metal ion to an organic ligand can enhance the biological activity of the ligand. While the biological properties of this compound itself are not documented, its metal complexes could be screened for a range of activities:
Antimicrobial Activity: The complexes could be tested against various strains of bacteria and fungi to determine their potential as antimicrobial agents.
Anticancer Activity: Many metal complexes have shown promising results as anticancer agents. The prepared complexes could be evaluated for their cytotoxicity against different cancer cell lines.
Antioxidant Activity: The ability of the complexes to scavenge free radicals could be investigated.
Research in Medicinal Chemistry and Biological Activity of 2 2 Dimethylamino Ethoxy Aniline Mechanistic Focus
Anticancer Activity and Tubulin Polymerization Inhibition Mechanisms
Derivatives based on the aniline (B41778) scaffold have demonstrated notable anticancer activities, primarily through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of αβ-tubulin heterodimers, are crucial for several cellular functions, including the formation of the mitotic spindle during cell division, making them a key target for anticancer drugs. nih.gov
Compounds that interfere with tubulin dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis. Many aniline-based compounds function as microtubule-targeting agents by binding to the colchicine (B1669291) site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, disrupting the mitotic spindle and leading to cell death. nih.govnih.gov
For instance, a series of 7-(3′,4′,5′-trimethoxyphenyl)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives bearing various substituted anilino moieties at the 2-position were synthesized and evaluated for their anticancer properties. The p-toluidino derivative, in particular, was identified as a potent inhibitor of tubulin polymerization with an IC50 value of 0.45 µM. nih.gov This compound strongly inhibited the binding of colchicine to tubulin by 72% and exhibited antiproliferative activity superior to the well-known inhibitor Combretastatin A-4 (CA-4) against A549 lung cancer and HeLa cervical cancer cell lines. nih.gov Mechanistic studies revealed that this derivative blocks treated cells in the G2/M phase of the cell cycle and triggers apoptosis through the intrinsic pathway, confirmed by mitochondrial depolarization and caspase-9 activation. nih.gov
Similarly, another class of inhibitors, 2-amino-4-phenyl-4H-chromenes, which can be conceptually related to the aniline structure, were shown to bind to the colchicine site and inhibit microtubule formation. nih.gov Treatment of leukemia and lung cancer cells with these compounds resulted in a significant decrease in microtubule density, G2/M cell cycle arrest, and apoptosis. nih.gov
Table 1: Inhibitory Activity of Selected Aniline Derivatives on Tubulin Polymerization and Cancer Cell Lines
| Compound ID | Target Cancer Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization IC50 (µM) | Source |
|---|---|---|---|---|
| p-toluidino derivative (3d) | HeLa | 30 | 0.45 | nih.gov |
| p-toluidino derivative (3d) | A549 | 43 | 0.45 | nih.gov |
| p-toluidino derivative (3d) | HT-29 | 43 | 0.45 | nih.gov |
| p-ethylanilino derivative (3h) | HeLa | 160 | Not Reported | nih.gov |
| 3',4'-dimethylanilino derivative (3f) | HeLa | 67 | Not Reported | nih.gov |
| 2a (para-methyl substitution) | Not Specified | Low nanomolar range | 0.75 | nih.gov |
This table presents the half-maximal inhibitory concentration (IC50) values for various aniline derivatives, indicating their potency in inhibiting cancer cell proliferation and tubulin polymerization.
In addition to tubulin inhibition, aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are receptor tyrosine kinases often overexpressed in various tumors. nih.gov One such compound, 18c, showed robust inhibitory activity against both kinases and displayed significant antiproliferative effects on HepG2, MDA-MB-231, and HCT116 cancer cells. nih.gov
Antimicrobial Properties and Modes of Action
The search for novel antimicrobial agents to combat drug-resistant pathogens is a critical area of research. Derivatives incorporating the aniline motif have been investigated for their potential as antimicrobials. For example, a study on novel azomethine derivatives of 2-mercaptobenzimidazole, which includes substituted aniline components, revealed significant antimicrobial activity. nih.gov
These compounds were tested against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains. The mode of action for such compounds often involves the disruption of essential cellular processes in the microbes. The lipophilicity and electronic properties conferred by the substituted aniline ring can influence the compound's ability to penetrate bacterial cell walls and membranes, leading to the inhibition of crucial enzymes or the disruption of membrane integrity.
In one study, several derivatives exhibited potent activity against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, and Aspergillus niger. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Azomethine Derivatives
| Compound ID | B. subtilis (μM/ml) | E. coli (μM/ml) | C. albicans (μM/ml) | A. niger (μM/ml) | Source |
|---|---|---|---|---|---|
| 8 | 0.027 | 0.054 | 0.027 | 0.054 | nih.gov |
| 10 | 0.026 | 0.052 | 0.052 | 0.104 | nih.gov |
| 15 | 0.024 | 0.048 | 0.048 | 0.096 | nih.gov |
| 16 | 0.023 | 0.046 | 0.023 | 0.046 | nih.gov |
| 17 | 0.023 | 0.046 | 0.046 | 0.092 | nih.gov |
| 20 | 0.025 | 0.050 | 0.050 | 0.100 | nih.gov |
| 22 | 0.026 | 0.052 | 0.052 | 0.104 | nih.gov |
This table shows the MIC values for several derivatives against representative bacterial and fungal strains, demonstrating their antimicrobial potency.
Another study focused on side-chain derivatives of eurotiumide A, a natural product, for antimicrobial activity. nih.gov While the core structure is a dihydroisochroman, the modifications explored can be conceptually linked to the types of substitutions seen in aniline derivatives. They found that an isopentyl derivative was the most potent antimicrobial agent against methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Porphyromonas gingivalis. nih.gov This highlights that subtle changes to side chains can dramatically impact antimicrobial specificity and potency. nih.gov
Antioxidant Activities
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. researchgate.net Aniline derivatives have been explored for their antioxidant potential, primarily their ability to scavenge free radicals. The mechanism often involves the donation of a hydrogen atom from the aniline's amino group or from hydroxyl groups on the aromatic ring to neutralize reactive oxygen species (ROS).
A study of Schiff bases derived from 3,5-dimethoxyaniline (B133145) demonstrated significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. researchgate.net The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), on the aniline ring enhances this activity. researchgate.net For example, derivatives with a hydroxyl group showed greater antioxidant effects. researchgate.net
Table 3: Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives (DPPH Scavenging)
| Compound ID | Scavenging Activity at 200 µg/mL (%) | Source |
|---|---|---|
| 3b (with -OH group) | 71.4 | researchgate.net |
| 3c | 70.0 | researchgate.net |
| 3d (with -OH group) | 71.4 | researchgate.net |
| Ascorbic Acid (Standard) | 98.2 | researchgate.net |
This table compares the DPPH radical scavenging ability of several aniline derivatives to the standard antioxidant, ascorbic acid.
Furthermore, research on bis-aniline-derived diselenides has revealed their capacity to act as mimics of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). mdpi.com These organoselenium compounds exhibit excellent antioxidant properties by catalytically reducing harmful hydroperoxides. The amino group in the ortho position to the selenium atom can stabilize the key selenolate intermediate through hydrogen bonding, enhancing the catalytic performance. mdpi.com
Interaction with Biological Targets (e.g., Enzymes, Receptors) and Binding Affinity Studies
The therapeutic effect of a compound is dictated by its interaction with specific biological targets. For derivatives of 2-[2-(Dimethylamino)ethoxy]aniline, these targets are often enzymes or protein receptors. The study of these interactions, including binding affinity, is crucial for drug development. nih.gov
As discussed in the anticancer section, tubulin is a primary target for many aniline derivatives. nih.gov The binding affinity to the colchicine site on tubulin is a key determinant of their potency. Competitive binding assays, where the derivative competes with a known ligand (like colchicine), are used to demonstrate and quantify this interaction. nih.gov
For aniline pyrimidine derivatives targeting Mer and c-Met kinases, binding affinity is measured by IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Compound 18c, for example, demonstrated potent binding to both Mer and c-Met with IC50 values of 18.5 nM and 33.6 nM, respectively. nih.gov
Mass spectrometry (MS) under non-denaturing conditions is a powerful technique for studying protein-ligand interactions. nih.gov It allows for the direct observation of the non-covalent protein-ligand complex, providing unambiguous determination of the binding stoichiometry. While estimating absolute dissociation constants (KD) can be complex, MS is excellent for determining relative binding affinities within a series of analogues. nih.gov Another advanced method, hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS), can reveal the specific sites of interaction and conformational changes in the protein upon ligand binding. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For aniline-based compounds, SAR studies have guided the optimization of lead compounds into more potent and selective agents. nih.govnih.gov
Key areas of modification on the this compound scaffold include:
The Aniline Ring: Substitution on the phenyl ring with different functional groups (e.g., methyl, ethyl, halogens, methoxy) can significantly alter activity. The position of these substituents (ortho, meta, para) is also critical. For instance, in the 2-anilino triazolopyrimidine series, a para-methyl substitution (p-toluidino) on the phenyl ring resulted in the most potent tubulin polymerization inhibitor. nih.gov
The Amino Group: Modification of the primary amine or its replacement with other linkers can influence binding and physicochemical properties.
The Ethoxy Linker and Dimethylamino Group: Changes to the length and nature of the side chain can impact solubility, cell permeability, and interaction with the target's binding pocket.
In the development of dual Mer/c-Met inhibitors, a preliminary SAR analysis of 2-substituted aniline pyrimidines revealed that the substituted aniline groups were pivotal for inhibitory activity. nih.gov For example, incorporating a fluorine atom at the 2-position of the aniline ring (compound 14a) resulted in very strong Mer kinase inhibition (IC50 = 8.1 nM). nih.gov
Similarly, in the study of antimicrobial azomethine derivatives, SAR analysis showed that the nature and position of substituents on the aniline ring of the benzylidene moiety determined the potency. nih.gov Electron-withdrawing groups (like nitro) or electron-donating groups (like hydroxyl) at different positions led to a range of antimicrobial activities, highlighting the sensitive dependence of biological function on the compound's electronic and steric properties. nih.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. aalto.fiwhiterose.ac.uk This method provides valuable insights into the binding mode and the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
For the potent tubulin inhibitor (p-toluidino derivative 3d), molecular docking simulations showed an optimal occupation of the colchicine binding site on tubulin. nih.gov The trimethoxyphenyl ring of the compound formed key interactions with residue βCys241, while also establishing stabilizing contacts with surrounding residues like βLys254, βLeu255, and αAla180. nih.gov
In the case of the dual Mer/c-Met inhibitor 18c, docking studies revealed that the 2-substituted aniline pyrimidine scaffold could serve as a building block for potent inhibitors. nih.gov The docking model with c-Met kinase (PDB: 3LQ8) showed that the amide group formed two crucial hydrogen bonds with residues Asp1164 and Lys1110, and the benzene (B151609) group of the substituted aniline formed a π-π interaction, effectively anchoring the compound in the active site. nih.gov
Protein-ligand interaction analysis is not limited to static docking poses. Molecular dynamics (MD) simulations can be used to explore the dynamic evolution of these interactions over time, providing a more realistic picture of the binding event. aalto.fi These computational analyses are indispensable for understanding the SAR at a molecular level and for the rational design of new, more effective derivatives.
Analytical Methodologies for 2 2 Dimethylamino Ethoxy Aniline Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities that are essential for the analysis of complex mixtures. For a compound like 2-[2-(Dimethylamino)ethoxy]aniline, both high-performance liquid chromatography and gas chromatography are highly suitable.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For the analysis of aromatic amines such as this compound, reversed-phase HPLC is the most common approach.
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
Typical HPLC Conditions for Aromatic Amine Analysis:
While specific methods for this compound are not extensively published, general methods for aromatic amines can be adapted. thermofisher.comthermofisher.com A typical HPLC method would involve a C18 column and a gradient elution to ensure good separation and peak shape.
| Parameter | Typical Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a general starting point for method development. Optimization would be necessary for the specific analysis of this compound.
The basic nature of the dimethylamino group and the aromatic amine in this compound means that the mobile phase pH can significantly impact its retention and peak shape. Using a slightly acidic mobile phase can help to protonate the amine groups, which can reduce peak tailing and improve chromatographic performance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after a derivatization step to increase its volatility and thermal stability. nih.gov
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its identification.
Derivatization: Aromatic amines are often derivatized before GC-MS analysis to improve their chromatographic behavior. nih.gov A common derivatization reaction is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or isobutyl chloroformate (IBCF). nih.gov This process replaces the active hydrogens on the amine groups with an acyl group, making the molecule more volatile and less prone to adsorption on the column.
Typical GC-MS Parameters for Derivatized Aromatic Amines:
| Parameter | Typical Value/Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 m/z |
This table provides a general guideline for the analysis of derivatized aromatic amines. The specific parameters would need to be optimized for the derivative of this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is often used for reaction monitoring, purity checks, and determining appropriate solvent systems for column chromatography.
Principle: TLC involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
For the analysis of this compound, a silica gel plate would be appropriate, and the mobile phase would typically be a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve the desired separation.
Visualization: Since this compound is a colorless compound, visualization of the spots on the TLC plate requires a specific method. Common visualization techniques for amines include:
UV light (254 nm): If the compound contains a UV-active chromophore, it will appear as a dark spot on a fluorescent background.
Iodine chamber: The plate is placed in a sealed chamber containing iodine crystals. The iodine vapor reacts with the organic compounds to produce brown spots.
Ninhydrin (B49086) stain: A solution of ninhydrin can be sprayed onto the plate, which is then heated. Primary and secondary amines will react to form colored spots, typically purple or pink. chemistryhall.comepfl.ch
Dragendorff's reagent: This reagent is particularly useful for detecting tertiary amines and alkaloids, which would be applicable to the dimethylamino group in the target compound.
Spectrophotometric Methods (e.g., UV-Vis Spectrophotometry)
UV-Vis spectrophotometry is a quantitative analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance in solution.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, the aromatic ring system constitutes the chromophore that absorbs UV radiation.
A UV-Vis spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
The pH of the solution can significantly affect the UV spectrum of aromatic amines due to the protonation of the amine groups. rsc.orgrsc.org Therefore, it is crucial to control the pH of the solutions when performing quantitative analysis. The UV-Vis spectra of aniline (B41778) in different solvent mixtures show shifts in the maximum absorption wavelength, highlighting the importance of the solvent environment. researchgate.net
Elemental Analysis (CHN)
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample.
Principle: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen. The combustion products (CO₂, H₂O, and N₂) are then passed through a series of detectors that measure the amount of each gas. From these measurements, the percentage of each element in the original sample can be calculated.
For this compound, with the chemical formula C₁₀H₁₆N₂O, the theoretical elemental composition can be calculated using the atomic weights of the elements. chemaxon.comwebmineral.comresearchgate.netman.ac.uk
Theoretical Elemental Composition of C₁₀H₁₆N₂O:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 66.63 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.95 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.55 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.88 |
| Total | 180.252 | 100.00 |
Experimental results from a CHN analyzer can be compared to these theoretical values to confirm the purity and identity of the compound.
Electrochemical Methods
Electrochemical methods offer a sensitive and selective means for the analysis of electroactive compounds like this compound. The aromatic amine and the tertiary amine functionalities are both susceptible to electrochemical oxidation.
Principle: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry measure the current response of an electroactive species as a function of an applied potential. The oxidation of the amine groups in this compound at an electrode surface would produce a current signal that is proportional to its concentration.
Research on the electrochemical behavior of aromatic amines has shown that they can be effectively oxidized on various electrode materials. rsc.org The oxidation potential provides qualitative information about the compound, while the peak current can be used for quantification. The specific electrode material, pH of the supporting electrolyte, and the chosen voltammetric technique would all influence the sensitivity and selectivity of the analysis. While specific electrochemical methods for this compound are not well-documented, the general principles of amine electrochemistry suggest that this would be a viable analytical approach. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
